Acide 1-méthyl-2,3,4,9-tétrahydro-1H-β-carboline-1-carboxylique

Vue d'ensemble

Description

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid is a compound identified in various foodstuffs, human urine, and human milk. Its detection in different matrices suggests its widespread presence in the environment and potential endogenous synthesis in humans (Adachi et al., 1991).

Synthesis Analysis

The compound has been synthesized through various methods, including the Pictet-Spengler reaction, which is a common pathway for the synthesis of beta-carboline derivatives. A study details the synthesis of tetrahydro-beta-carboline derivatives and analyzes their hepatoprotective activity, indicating a broader application in medicinal chemistry (Saiga et al., 1987).

Molecular Structure Analysis

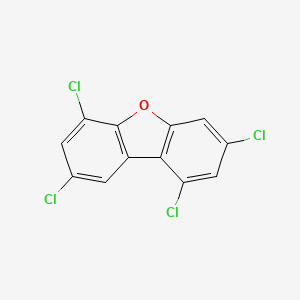

The molecular structure of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid has been characterized using high-performance liquid chromatography (HPLC) and mass spectrometry, showcasing its unique diastereoisomeric forms. This intricate structural analysis aids in understanding its chemical behavior and interactions in biological systems (Herraiz, 1999).

Chemical Reactions and Properties

Chemical reactions involving 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid include its formation through condensation reactions in fermented foods and its potential for forming mutagenic N-nitroso compounds. These reactions highlight the compound's significance in food chemistry and toxicology (Herraiz & Galisteo, 2003).

Applications De Recherche Scientifique

Synthèse de molécules pour des études biologiques

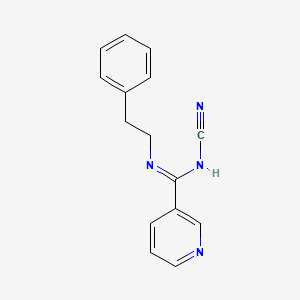

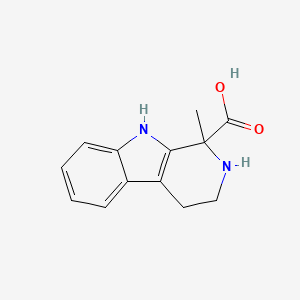

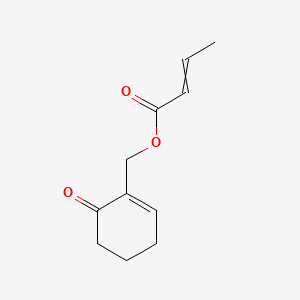

Ce composé est utilisé comme réactif dans la synthèse de molécules pour des études biologiques {svg_1} {svg_2}. Il joue un rôle crucial dans la création de divers dérivés utilisés dans la recherche biologique.

Études de cytotoxicité

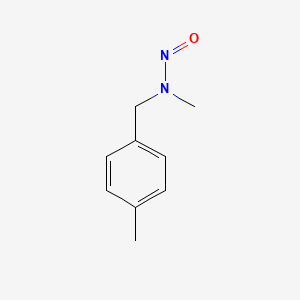

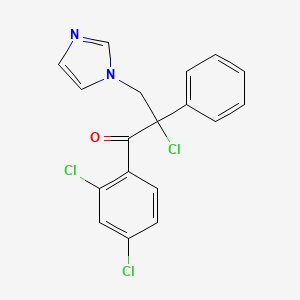

Le composé est utilisé dans des études de cytotoxicité {svg_3} {svg_4}. Il est utilisé pour évaluer les effets cytotoxiques des dérivés de l'harmine et des β-carbolines 1,3-di- et 1,3,9-trisubstituées.

Activités insecticides

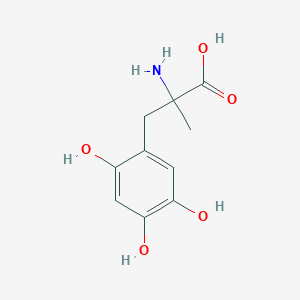

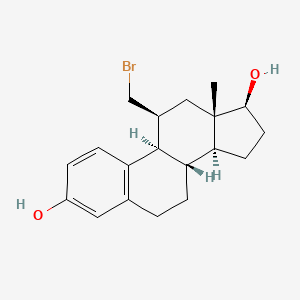

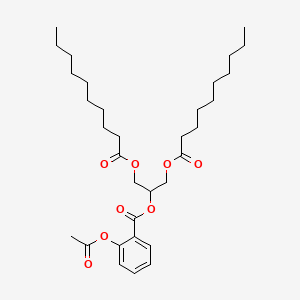

Il est utilisé dans l'étude des activités insecticides des dérivés de l'harmine {svg_5} {svg_6}. Les propriétés du composé en font un outil précieux dans le développement de nouveaux insecticides.

Études de décarboxylation oxydative

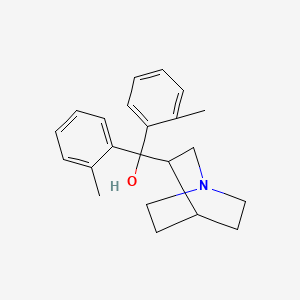

Le composé est utilisé dans des études de décarboxylation oxydative {svg_7} {svg_8}. Il est utilisé dans la synthèse des isoquinoléines, des β-carbolines et des 3-déazapurines par décarboxylation oxydative.

Recherche sur les maladies neurodégénératives

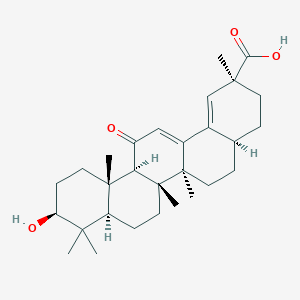

L'acide 1-méthyl-2,3,4,9-tétrahydro-1H-β-carboline-1-carboxylique est utilisé dans l'étude des maladies neurodégénératives {svg_9}. Ses propriétés en font un outil précieux dans la recherche et la compréhension de ces maladies.

Collection de produits chimiques pour les chercheurs en découverte précoce

Sigma-Aldrich fournit ce produit aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques rares et uniques {svg_10}. Cela permet aux chercheurs d'avoir accès à ce composé pour leurs recherches en phase précoce.

Mécanisme D'action

Target of Action

It is known that β-carbolines, a group to which this compound belongs, often interact with various neurotransmitter receptors, including serotonin and dopamine receptors .

Mode of Action

Β-carbolines are known to have a variety of pharmacological properties . They can act as agonists or antagonists at various receptor sites, influencing neurotransmitter activity and thus potentially affecting mood, cognition, and other brain functions .

Biochemical Pathways

Β-carbolines are known to influence several biochemical pathways, particularly those involving neurotransmitters such as serotonin and dopamine . The downstream effects of these interactions can include changes in mood, cognition, and other neurological functions .

Pharmacokinetics

Β-carbolines are generally known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.

Result of Action

Given its potential interactions with various neurotransmitter receptors, it may influence a range of neurological functions, potentially affecting mood, cognition, and other brain functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its target receptors . .

Propriétés

IUPAC Name |

1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-13(12(16)17)11-9(6-7-14-13)8-4-2-3-5-10(8)15-11/h2-5,14-15H,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNWGNKMNLSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1)C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501158348 | |

| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6543-83-5 | |

| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6543-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6543-83-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-hydroxy-10-methoxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1205119.png)